N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound characterized by its unique structure, which includes a furan ring, a methyl group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Furan-2-ylmethylamine: is reacted with 2-chloroacetyl chloride to form N-(furan-2-ylmethyl)chloroacetamide .
The resulting chloroacetamide is then treated with 5-methyl-1,3,4-thiadiazole-2-thiol to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on maximizing yield and minimizing by-products. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding thioamides.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloroacetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Thioamide derivatives.
Substitution: Amide and thioamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring and thiadiazole moiety are believed to play crucial roles in its biological activity, potentially interfering with microbial cell walls or enzyme functions.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)ethanamine: Similar structure but lacks the thiadiazole moiety.
N-(furan-2-ylmethyl)chloroacetamide: A precursor in the synthesis of the target compound.
N-(furan-2-ylmethyl)benzamide: Similar furan-containing amide but with a benzene ring instead of thiadiazole.
Uniqueness: N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is unique due to its combination of furan and thiadiazole rings, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound notable for its unique structural features, including a furan ring and a thiadiazole moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N3O2S2 with the following structural characteristics:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Weight | 253.34 g/mol |
CAS Number | 670273-04-8 |
InChI Key | JRQRWPJOMNDGGX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-ylmethylamine with 2-chloroacetyl chloride to form an intermediate chloroacetamide. This intermediate is then treated with 5-methyl-1,3,4-thiadiazole-2-thiol to yield the final product. The synthesis can be optimized for large-scale production using advanced techniques such as microwave-assisted synthesis to enhance efficiency and yield .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound may interfere with microbial cell wall synthesis or function through specific molecular interactions .
The proposed mechanism by which this compound exerts its biological effects involves interactions at the molecular level. The presence of the furan ring and thiadiazole moiety is believed to play crucial roles in disrupting microbial enzyme functions or cell wall integrity .
Case Studies
- Antifungal Activity Study : A study conducted by Barbosa et al. (2017) demonstrated that derivatives of thiadiazole compounds possess antifungal properties. The study highlighted that modifications to the thiadiazole structure can enhance biological activity against resistant fungal strains .
- Antimicrobial Spectrum Evaluation : In a comparative study involving various thiadiazole derivatives, N-(furan-2-ylmethyl)-2-[...]-acetamide was shown to outperform several commercial antifungal agents in terms of efficacy against Candida species .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-7-12-13-10(17-7)16-6-9(14)11-5-8-3-2-4-15-8/h2-4H,5-6H2,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQRWPJOMNDGGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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